N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
Overview
Description
N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide , also known as DCS , is a chemical compound with the following molecular formula: C10H9Cl2NO3 . It belongs to the class of succinamic acids .
Synthesis Analysis
The synthesis of DCS involves the reaction of appropriate starting materials, typically 2,5-dichlorobenzoyl chloride and 5-oxopyrrolidine-2-carboxylic acid , under specific conditions. The reaction proceeds through an amide bond formation, resulting in the formation of DCS .
Molecular Structure Analysis
DCS exhibits a planar structure. In the title compound, the conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring. The overall molecular structure is characterized by these interactions .
Chemical Reactions Analysis
DCS may participate in various chemical reactions, including hydrolysis, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule. Further studies are needed to explore its reactivity profile .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Structural Analysis
N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives have been synthesized and analyzed for their structural and chemical properties. For instance, studies have detailed the synthesis routes and structural characterizations of compounds related to N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide, highlighting their potential in various chemical and pharmacological applications. The focus on synthesizing such compounds stems from their potential utility in creating new materials with specific properties, such as improved thermal stability or unique electronic characteristics (Meurer et al., 2005).
Biological Activity and Potential Therapeutic Uses
Some derivatives of N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide have been evaluated for their biological activities, including antimicrobial and antifungal properties. For example, novel 5-oxo-2-pyrrolidinecarboxamides have been synthesized and assessed for their antimicrobial activity, indicating that such compounds could serve as leads for the development of new antimicrobial agents (Jassem & Chen, 2021).
Material Science Applications
In the field of material science, derivatives of N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide have been incorporated into polymers to investigate their effects on the properties of these materials. Studies have shown that incorporating such units into polyamides, for instance, can significantly enhance their thermal stability and solubility, making them more suitable for various industrial applications (Faghihi & Mozaffari, 2008).
Antagonistic Properties and Receptor Studies
Research has also focused on the interaction of related compounds with biological receptors, such as the CB1 cannabinoid receptor. These studies provide insights into the pharmacological properties of these compounds and their potential as therapeutic agents or research tools in neuroscience and pharmacology (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-6-1-2-7(13)9(5-6)15-11(17)8-3-4-10(16)14-8/h1-2,5,8H,3-4H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZKKXYMGNTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214381 | |
Record name | N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |
CAS RN |
4108-16-1 | |
Record name | N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4108-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dichlorophenyl)-5-oxo-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.